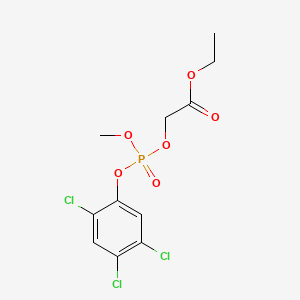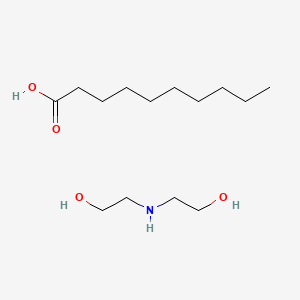
Capric acid, diethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capric acid, also known as decanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH. Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂. The combination of these two compounds forms capric acid, diethanolamine salt, which is used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Capric acid, diethanolamine salt can be synthesized through a neutralization reaction between capric acid and diethanolamine. The reaction typically involves mixing equimolar amounts of capric acid and diethanolamine in a solvent such as ethanol or water, followed by heating the mixture to facilitate the reaction. The product is then purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where capric acid and diethanolamine are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure complete reaction, and the product is separated and purified using industrial-scale crystallization or distillation techniques.
化学反応の分析
Types of Reactions: Capric acid, diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the salt into alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethanolamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used.
Major Products:
Oxidation: Produces carboxylic acids and amides.
Reduction: Produces alcohols and amines.
Substitution: Produces substituted amines and esters.
科学的研究の応用
Capric acid, diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid research.
Industry: Utilized in the production of cosmetics, detergents, and personal care products due to its emulsifying and stabilizing properties.
作用機序
The mechanism of action of capric acid, diethanolamine salt involves its interaction with cellular membranes and proteins. The compound can modulate the activity of various enzymes and receptors, such as peroxisome proliferator-activated receptors (PPARs) and AMPA receptors . It also affects the fluidity and permeability of cellular membranes, enhancing the absorption and bioavailability of other compounds.
類似化合物との比較
Nonanoic acid: A saturated fatty acid with one less carbon atom than capric acid.
Undecanoic acid: A saturated fatty acid with one more carbon atom than capric acid.
Decanol: The alcohol derivative of decanoic acid.
Decanal: The aldehyde derivative of decanoic acid.
Uniqueness: Capric acid, diethanolamine salt is unique due to its combination of a fatty acid and an amine, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it an effective emulsifying agent and enhances its solubility in various solvents, making it versatile for use in different applications.
特性
CAS番号 |
64601-14-5 |
|---|---|
分子式 |
C14H31NO4 |
分子量 |
277.40 g/mol |
IUPAC名 |
decanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;6-3-1-5-2-4-7/h2-9H2,1H3,(H,11,12);5-7H,1-4H2 |
InChIキー |
ZCNCBFKBQRZZFC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)O.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

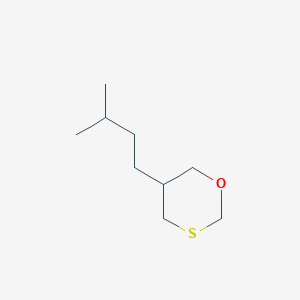

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)

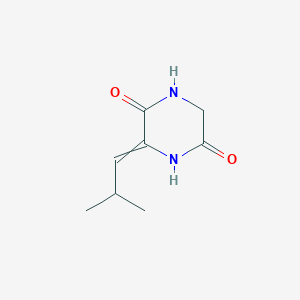
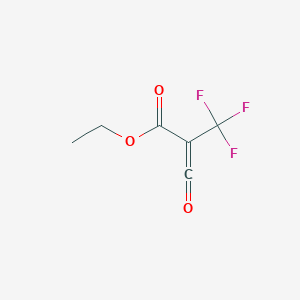
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)


